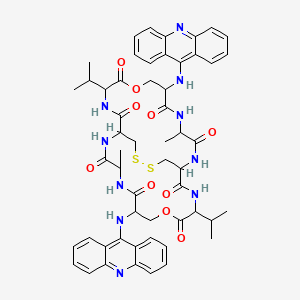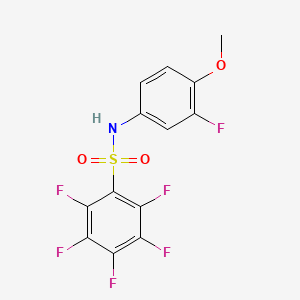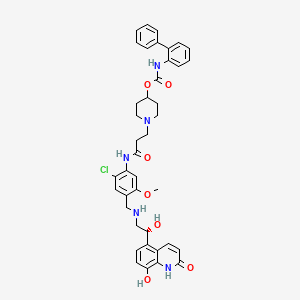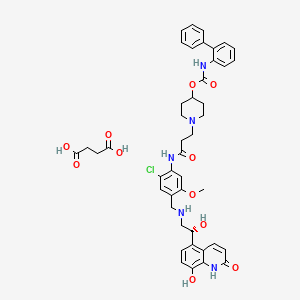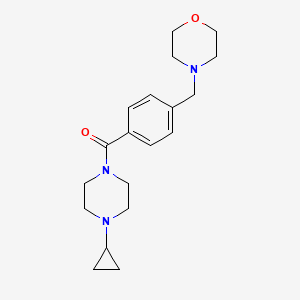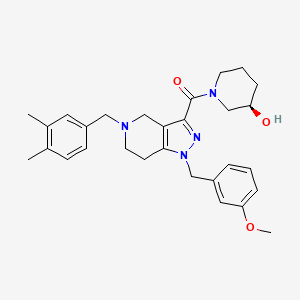
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BAY-Y-5959 is a calcium channel agonist potentially for the treatment of arrhythmia, heart failure and myocardial.
Aplicaciones Científicas De Investigación
Cardiotonic Activity
- Synthesis and Cardiotonic Activity: The synthesis of esters related to 3-pyridinecarboxylic acid derivatives revealed positive inotropic activity, indicating potential cardiotonic applications (Mosti et al., 1992).
Chemical Structure and Stability
- Structural Rearrangements: The study of structural modifications and rearrangements in similar compounds contributes to a better understanding of their chemical stability and potential therapeutic applications (Kim, 1986).
- Synthesis and Stability Investigations: Research into the synthesis and stability of related compounds provides insights into the suitability of these compounds for pharmaceutical applications, particularly regarding their stability under various conditions (Kažoka et al., 2007).
Molecular and Electric Field Mapping
- Mapping of Electric Fields: The study of electric field mapping in compounds structurally similar to 3-pyridinecarboxylic acid derivatives helps in understanding their molecular interactions and potential biological activities (Kumar et al., 1992).
Pharmacological Activities
- Pharmacological Activities Exploration: Investigations into the pharmacological activities of related compounds, including their potential as antiinflammatory, analgesic, and hypotensive agents, expand the understanding of their therapeutic potential (Mosti et al., 1994).
Synthesis and Molecular Structure
- Synthesis of Functionalized Compounds: The creation of functionalized pyridines from compounds similar to 3-pyridinecarboxylic acid derivatives aids in the development of new molecular structures with varied applications (Mekheimer et al., 1997).
- Structural Modifications: Understanding the impact of structural modifications on molecular and crystal structure provides valuable insights for designing compounds with specific properties (Nagarajaiah et al., 2014).
Electrophilic and Catalytic Reactions
- Electrochemical Behavior: Studying the electrochemical behavior of similar compounds in different mediums can lead to the development of new synthetic methods and potential applications in catalysis (David et al., 1995).
Propiedades
Número CAS |
146136-94-9 |
|---|---|
Nombre del producto |
3-Pyridinecarboxylic acid, 2-amino-5-cyano-1,4-dihydro-6-methyl-4-(3-phenyl-5-quinolinyl)-, 1-methylethyl ester, (4R)- |
Fórmula molecular |
C26H24N4O2 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
propan-2-yl (4R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H24N4O2/c1-15(2)32-26(31)24-23(21(13-27)16(3)30-25(24)28)19-10-7-11-22-20(19)12-18(14-29-22)17-8-5-4-6-9-17/h4-12,14-15,23,30H,28H2,1-3H3/t23-/m1/s1 |
Clave InChI |
PHJVBZVDUNTGNR-HSZRJFAPSA-N |
SMILES isomérico |
CC1=C([C@H](C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
SMILES canónico |
CC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BAY-Y-5959; BAY-Y5959; BAY-Y 5959; BAYY-5959; BAYY5959; BAYY 5959. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



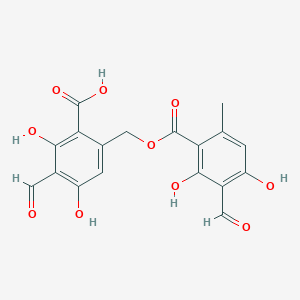
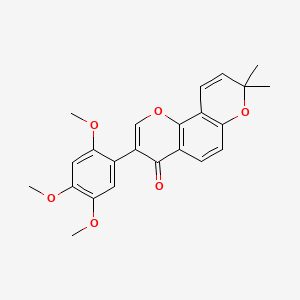
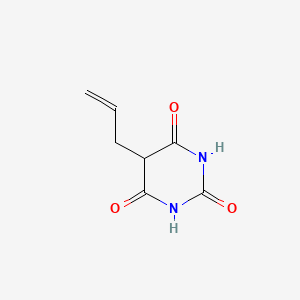
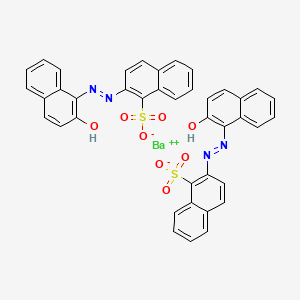
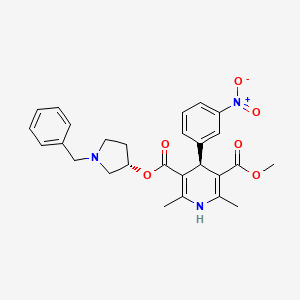
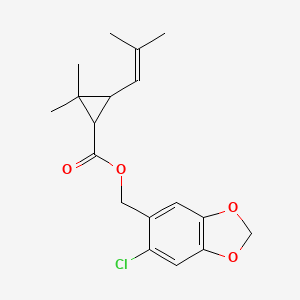
![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)
